(4-(m-Tolyl)thiophen-2-yl)methanamine
Description
(4-(m-Tolyl)thiophen-2-yl)methanamine is a heterocyclic amine featuring a thiophene ring substituted at the 4-position with a meta-methylphenyl (m-tolyl) group and a methanamine (-CH2NH2) group at the 2-position. The m-tolyl substituent introduces steric and electronic effects that distinguish it from analogs with para-substituted or electron-withdrawing groups .
Properties
IUPAC Name |
[4-(3-methylphenyl)thiophen-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9-3-2-4-10(5-9)11-6-12(7-13)14-8-11/h2-6,8H,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVUATCVUPWCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(m-Tolyl)thiophen-2-yl)methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Substitution Reactions: The thiophene ring is then subjected to electrophilic substitution reactions to introduce the m-tolyl group at the 4-position.
Introduction of the Methanamine Group:
Industrial Production Methods
Industrial production methods for (4-(m-Tolyl)thiophen-2-yl)methanamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine undergoes nucleophilic substitution with alkyl halides or acylation with acyl chlorides. For example:
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N-Alkylation : Treatment with methyl iodide in THF at 0–25°C yields monoalkylated derivatives ( ).
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Acylation : Reacting with acetyl chloride in dichloromethane produces the corresponding acetamide ().
Reaction yields for analogous compounds range from 70–85% under optimized conditions ().
Schiff Base Formation
The amine reacts with aldehydes/ketones to form imines. A study demonstrated:
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Reaction with thiophene-2-carbaldehyde in ethanol at 25°C produces 1-(thiophen-2-yl)-N-(p-tolyl)methanimine in >90% yield ( ).
| Reaction Component | Conditions | Yield |
|---|---|---|
| Thiophene-2-carbaldehyde + Amine | Ethanol, 25°C, 1 hr | >90% |
Coordination Chemistry
The amine acts as a ligand for transition metals. A palladium(II) complex was synthesized via:
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Reaction with Na₂PdCl₄ in ethanol at 25°C, forming bis[1-(thiophen-2-yl)-N-(p-tolyl)methanimine]PdCl₂ ( ).
| Metal Salt | Ligand Ratio | Product |
|---|---|---|
| Na₂PdCl₄ | 1:2 (Pd:ligand) | Stable Pd(II) complex |
Oxidation Reactions
The amine undergoes catalytic oxidation to imines under aerobic conditions:
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Cu/HMPC catalyst (10 mg) in solvent-free conditions at 80°C converts primary amines to imines with >90% selectivity ( ).
| Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| Cu/HMPC | 80°C | 12 hr | 57–93% |
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes regioselective substitution:
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Nitration : HNO₃/H₂SO₄ at 0°C preferentially substitutes at the 5-position of thiophene ().
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Halogenation : Br₂ in CCl₄ adds bromine at the α-position relative to sulfur ().
Cross-Coupling Reactions
The aryl groups participate in Suzuki-Miyaura couplings:
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Reaction with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O yields biaryl derivatives ( ).
| Coupling Partner | Catalyst | Yield |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 75–88% |
Mechanistic Insights
Scientific Research Applications
Overview
(4-(m-Tolyl)thiophen-2-yl)methanamine is an organic compound with significant potential in various scientific research fields. Its unique chemical structure, featuring a thiophene ring and an m-tolyl substituent, enables diverse applications in medicinal chemistry, materials science, and biological studies. This article explores these applications in detail, supported by data tables and case studies.
Medicinal Chemistry
(4-(m-Tolyl)thiophen-2-yl)methanamine serves as a critical building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in the development of anti-inflammatory agents. The compound acts as a leukotriene A-4 hydrolase inhibitor, which is crucial in inflammatory responses.
Materials Science
The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in optoelectronic devices, where it can enhance charge transport and light emission efficiency.
Biological Studies
In biochemical assays, (4-(m-Tolyl)thiophen-2-yl)methanamine is employed to study enzyme interactions and metabolic pathways. It acts as a probe to investigate various biological mechanisms, contributing to our understanding of disease processes and potential therapeutic interventions.
Industrial Applications
The compound finds use in the synthesis of corrosion inhibitors and other industrial chemicals. Its effectiveness in preventing metal corrosion makes it valuable in various industrial applications, particularly in the preservation of carbon steel .
Antiviral Activity
Research indicates that thiophene derivatives exhibit antiviral properties. Compounds similar to (4-(m-Tolyl)thiophen-2-yl)methanamine have been shown to inhibit viral replication effectively, particularly against strains like influenza virus.
Antioxidant Activity
Thiophene derivatives demonstrate significant antioxidant activity. Studies evaluating related compounds have shown their capability to scavenge free radicals, suggesting that (4-(m-Tolyl)thiophen-2-yl)methanamine may also possess potent antioxidant properties.
Antibacterial Activity
Compounds derived from thiophene structures exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Salmonella Typhimurium. The structure-activity relationship indicates that modifications can significantly impact antibacterial potency.
Case Studies
- Antiviral Efficacy : A study on related thiophene derivatives demonstrated over 90% reduction in viral infectivity against H1N1 and H3N2 strains at optimal concentrations.
- Antioxidant Evaluation : Comparative analysis revealed that (4-(m-Tolyl)thiophen-2-yl)methanamine exhibited antioxidant activity with an IC50 value comparable to well-known antioxidants like quercetin.
- Antibacterial Screening : In vitro tests showed that certain thiophene derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.20 μg/mL against MRSA, indicating potential for enhanced antibacterial efficacy through structural modifications.
Mechanism of Action
The mechanism of action of (4-(m-Tolyl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets. For example, it acts as a leukotriene A-4 hydrolase inhibitor, which plays a role in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and reducing inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in the aryl group attached to the thiophene ring or the heterocyclic core. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The m-tolyl group in the target compound provides moderate electron-donating effects compared to the methoxy group in [5-(4-Methoxyphenyl)thiophen-2-yl]methanamine, which increases solubility but reduces lipophilicity . Chlorine substituents (e.g., in ) enhance electrophilicity, favoring interactions with biological targets .
- Heterocyclic Core Modifications : Replacing thiophene with thiazole or imidazole alters conjugation and binding properties. Thiazole derivatives often exhibit higher metabolic stability, while imidazole-containing analogs are explored for optoelectronic applications .
Example :
Physicochemical Properties
NMR data and molecular weights provide insights into electronic environments and solubility:
Table 2: NMR Data Comparison
Analysis :
- The methanamine proton (-CH2NH2) typically resonates near δ 4.3–4.4 ppm, as seen in . Aryl protons appear downfield (δ 7.0–7.5 ppm) due to conjugation with the thiophene ring .
- Electron-withdrawing groups (e.g., -SO2CH3 in ) deshield adjacent carbons, shifting 13C signals upfield compared to electron-donating groups .
Biological Activity
The compound (4-(m-Tolyl)thiophen-2-yl)methanamine is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular structure of (4-(m-Tolyl)thiophen-2-yl)methanamine can be represented as follows:
This compound features a thiophene ring substituted with a tolyl group and an amine functional group, which may contribute to its biological properties.
Antiviral Activity
Research indicates that thiophene derivatives exhibit antiviral properties. For instance, compounds similar to (4-(m-Tolyl)thiophen-2-yl)methanamine have been shown to inhibit viral replication in various studies. The presence of specific substituents on the thiophene ring enhances the antiviral activity against strains of influenza virus, suggesting that similar mechanisms may apply to our compound of interest .
Antioxidant Activity
Thiophene derivatives, including those related to (4-(m-Tolyl)thiophen-2-yl)methanamine, have demonstrated significant antioxidant activity. A study evaluated several thiophenyl-chalcone derivatives for their ability to scavenge free radicals using DPPH and ABTS assays. Compounds with similar structural motifs showed IC50 values comparable to well-known antioxidants like quercetin, indicating that (4-(m-Tolyl)thiophen-2-yl)methanamine may also possess potent antioxidant properties .
Antibacterial Activity
Compounds derived from thiophene structures have been reported to exhibit antibacterial activity against various strains of bacteria. For example, a study highlighted the effectiveness of certain thiophene derivatives against Staphylococcus aureus and Salmonella Typhimurium. The structure-activity relationship suggests that modifications in the thiophene ring can significantly impact antibacterial potency .
Structure-Activity Relationship (SAR)
The biological activity of (4-(m-Tolyl)thiophen-2-yl)methanamine can be influenced by the following factors:
- Substituent Effects : The presence and position of substituents on the thiophene ring play a crucial role in modulating biological activity. For instance, electron-donating groups enhance activity compared to electron-withdrawing groups.
- Functional Groups : The amine group in (4-(m-Tolyl)thiophen-2-yl)methanamine is essential for its interaction with biological targets, such as enzymes and receptors.
Case Studies
- Antiviral Efficacy : A study conducted on related thiophene derivatives showed a significant reduction in viral infectivity when tested against H1N1 and H3N2 strains. The compounds were able to reduce virus infectivity by over 90% at optimal concentrations .
- Antioxidant Evaluation : In a comparative analysis of synthesized thiophenes, (4-(m-Tolyl)thiophen-2-yl)methanamine exhibited antioxidant activity with an IC50 value indicating its potential as a therapeutic agent against oxidative stress-related diseases .
- Antibacterial Screening : In vitro tests revealed that certain thiophene derivatives displayed MIC values as low as 0.20 μg/mL against MRSA, suggesting that modifications similar to those in (4-(m-Tolyl)thiophen-2-yl)methanamine could enhance antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
